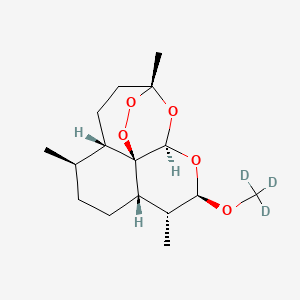

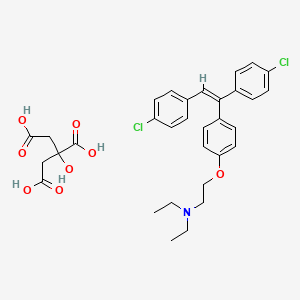

![molecular formula C17H18N2O3S B586225 N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine CAS No. 1795785-71-5](/img/structure/B586225.png)

N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the acetyl, benzyl, and pyridinyl groups attached to the cysteine molecule. These groups would likely influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the additional groups attached to the cysteine molecule. For example, the presence of the pyridinyl group could potentially make the compound more polar and increase its solubility in water .Scientific Research Applications

Synthesis and Metabolism

Research on related cysteine derivatives has explored their synthesis, metabolism, and potential applications. A study by Stekol (1948) highlighted the synthesis of S-benzylthiopyruvic acid and its conversion to N-acetyl-S-benzyl-L-cysteine in rats, shedding light on the metabolic pathways of cysteine derivatives (Stekol, 1948). This work suggests a broader context for the use and study of compounds like N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine in understanding metabolic processes.

Corrosion Inhibition

Fu et al. (2011) investigated l-Cysteine and its derivatives, including N-Acetyl-l-Cysteine and N-Acetyl-S-Benzyl-l-Cysteine, as corrosion inhibitors for mild steel. Their study found these compounds effectively suppress both anodic and cathodic reactions, indicating the potential of cysteine derivatives in corrosion prevention (Fu et al., 2011).

Complex Formation with Metals

Rau et al. (1998) explored the formation of platinum(II) and palladium(II) complexes with l-cysteine-derived ligands. Their research provides insights into the structural and kinetic aspects of metal coordination with cysteine derivatives, which could have implications for the development of therapeutic agents or chemical catalysts (Rau et al., 1998).

Metabolism of Acrylamide

Hartmann et al. (2009) identified N-acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-l-cysteine as a human metabolite of acrylamide, providing a basis for understanding the metabolism of toxic substances and the role of cysteine derivatives in detoxification processes (Hartmann et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-12(20)19-16(17(21)22)11-23-10-13-5-7-14(8-6-13)15-4-2-3-9-18-15/h2-9,16H,10-11H2,1H3,(H,19,20)(H,21,22)/t16-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBPUXNKKKMWON-AVSFSGARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

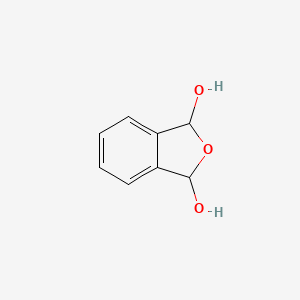

![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)

![1-Amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid](/img/structure/B586156.png)